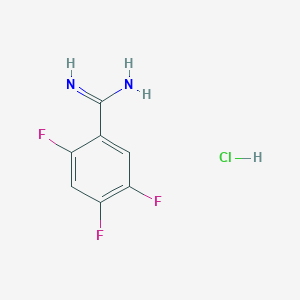

2,4,5-Trifluoro-benzamidine hydrochloride

Description

Nomenclature and Classification

2,4,5-Trifluoro-benzamidine hydrochloride is a fluorinated aromatic amidine derivative with systematic IUPAC name 2,4,5-trifluorobenzenecarboximidamide hydrochloride . Its molecular formula is C₇H₆ClF₃N₂ , and it has a molecular weight of 210.58 g/mol . The compound belongs to the class of aryl amidines , characterized by a benzene ring substituted with fluorine atoms and an amidine functional group (-C(=NH)NH₂) protonated as a hydrochloride salt.

Historical Context and Discovery

The synthesis of this compound traces back to advancements in fluorinated aromatic chemistry during the late 20th century. Early routes involved halogen-exchange reactions (e.g., converting 2,4-dichloro-5-fluorobenzonitrile using alkali metal fluorides) and Sandmeyer-type reactions for introducing amidine groups. A pivotal patent (US6399807B1) detailed the production of 2,4,5-trifluoro-benzonitrile, a precursor, via diazotization and cyanide substitution. The hydrochloride salt form emerged as a stable derivative for pharmaceutical applications, particularly in protease inhibitor research.

Significance in Chemical Research

This compound is critical in:

- Medicinal Chemistry : Serves as a key intermediate for factor Xa (fXa) inhibitors , such as DPC423 and SQ311, which target blood coagulation. The trifluoromethyl group enhances metabolic stability and binding affinity to serine proteases.

- Materials Science : Fluorine substitution improves thermal stability and lipophilicity, making it valuable for designing specialty polymers.

- Synthetic Methodology : Demonstrates the utility of multistep halogenation-amidination strategies , enabling precise functionalization of aromatic systems.

Current Research Landscape

Recent studies focus on:

- Catalytic Optimization : Transition metal-catalyzed coupling reactions to reduce synthesis steps (e.g., Pd-mediated cyanation).

- Bioconjugation : Exploring its use in photoaffinity labeling for protease mapping.

- Computational Modeling : Density functional theory (DFT) studies to predict reactivity in nucleophilic aromatic substitutions.

Table 1: Recent Applications in Drug Development

Properties

IUPAC Name |

2,4,5-trifluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2.ClH/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLSDTAQNDYPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,5-Trifluoro-benzamidine hydrochloride typically involves the chlorination of 2,4,5-trifluoro-benzene followed by the reaction with an amidine source. One common method includes the use of a chlorinating agent such as sulfuric acid, hydrochloric acid, phosphoric acid, or acetic acid in combination with sodium chloride . The reaction conditions often involve controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2,4,5-Trifluoro-benzamidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Recent studies have shown that 2,4,5-trifluoro-benzamidine hydrochloride exhibits antiviral properties, particularly against viral infections such as HIV and hepatitis C. The compound acts as an inhibitor of viral proteases, which are crucial for viral replication.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzamidine, including this compound, showed significant inhibition of viral proteases in vitro, leading to reduced viral load in infected cell cultures .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Data Table: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 10.5 | Apoptosis induction |

| CCRF-CEM | 15.2 | Cell cycle arrest |

| HT29 | 12.8 | Inhibition of proliferation |

Enzyme Inhibition

This compound is recognized as a potent inhibitor of serine proteases. Its specificity allows it to be utilized in biochemical assays to study enzyme kinetics and mechanisms.

Application Example : In a study focusing on trypsin inhibition, the compound was shown to bind effectively to the active site of the enzyme, thus providing insights into enzyme-substrate interactions and potential therapeutic targets .

Synthesis and Industrial Applications

The synthesis of this compound is notable for its efficiency and cost-effectiveness. Various synthetic pathways have been explored to optimize yield and purity.

Synthesis Method Overview :

- Starting materials include trifluoromethylbenzene and amidine derivatives.

- The reaction typically involves coupling reactions facilitated by catalysts like copper salts under controlled conditions.

Pesticide Development

Due to its structural properties and biological activity, this compound has been explored as a potential ingredient in pesticide formulations. Its effectiveness against certain pests makes it a candidate for further development.

Research Findings : Preliminary studies indicate that formulations containing this compound exhibit enhanced efficacy against common agricultural pests while maintaining a favorable environmental profile .

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes . By inhibiting these enzymes, the compound can modulate biological pathways and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Solubility and Stability

- 2,4,5-Trifluoro-benzamidine HCl: Expected to exhibit lower water solubility than non-fluorinated analogs due to increased hydrophobicity from fluorine atoms. Stability data are unavailable, but fluorine substitutions typically enhance resistance to oxidative degradation .

- 3,5-Difluoro-benzamidine HCl: Moderately soluble in ethanol and DMSO; sensitive to moisture and light .

- 2-Fluoro-benzamidine HCl : Higher aqueous solubility compared to trifluoro derivatives; prone to hydrolysis under acidic conditions .

Toxicity Profiles

Notes:

- Fluorinated derivatives may exhibit prolonged environmental persistence due to the stability of C-F bonds .

Pharmacological Relevance

- Enzyme Inhibition: Fluorinated benzamidines are potent inhibitors of serine proteases. The trifluoro substitution in 2,4,5-trifluoro-benzamidine HCl likely enhances binding affinity to thrombin or factor Xa compared to mono- or difluoro analogs .

- Drug Development : The 3-fluoro-4-methyl variant (CAS 175277-88-0) demonstrates reduced off-target interactions due to steric effects, a feature that could guide optimization of the trifluoro derivative .

Biological Activity

2,4,5-Trifluoro-benzamidine hydrochloride is a fluorinated derivative of benzamidine, characterized by three fluorine atoms attached to the benzene ring at the 2, 4, and 5 positions. This compound has garnered attention in scientific research due to its potential biological activities, including antifungal, anticancer, and antiviral properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzamidine core with a hydrochloride salt, which enhances its solubility in aqueous environments. The presence of fluorine atoms may influence the compound's electronic properties and biological interactions.

This compound primarily acts as an inhibitor of serine proteases , enzymes that play critical roles in various physiological processes. This inhibition can disrupt protein digestion and other enzymatic functions essential for cellular health. The compound's ability to form hydrogen bonds due to the benzamidine group may further facilitate its interaction with target proteins.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. Studies on structurally related compounds suggest that fluorinated benzamidines can inhibit the growth of fungi and Gram-positive bacteria. However, specific data on the antifungal efficacy of this compound remains limited and warrants further investigation.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may inhibit cancer cell proliferation through the modulation of proteolytic enzymes involved in tumor progression. For instance, compounds with similar structures have shown promising results against various cancer cell lines .

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| MCF-7 | TBD | Breast cancer cell line |

| A-549 | TBD | Lung cancer cell line |

| HepG-2 | TBD | Liver cancer cell line |

Antiviral Activity

The compound's antiviral properties are currently under investigation. Related studies suggest that benzamidines can interfere with viral replication by inhibiting proteases essential for viral maturation . Further research is needed to establish the specific antiviral mechanisms of this compound.

Q & A

Q. Critical Parameters :

- Purity of starting materials (≥95% recommended).

- Reaction time (3–5 days for complete conversion).

- Temperature control (room temperature for stability).

Basic: How should stock solutions be prepared and stored?

Methodological Answer:

Preparation :

Weigh 210.58 mg (1 mmol) of this compound (MW = 210.58 g/mol).

Dissolve in 10 mL sterile water to make a 100 mM stock solution. Vortex until fully dissolved .

Filter through a 0.22 µm membrane to remove particulates.

Q. Storage :

- Short-term : Store at 4°C for ≤1 week.

- Long-term : Aliquot and freeze at -20°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles .

Q. Solubility Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | ~100 | pH-sensitive; use fresh batches |

| DMSO | ~25 | Stable for 24 hours at 25°C |

| Ethanol | ~10 | Precipitates at low temperatures |

| Data derived from benzamidine hydrochloride analogs . |

Basic: What spectroscopic techniques validate its structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm trifluoromethyl (δ ~110–120 ppm for ¹⁹F coupling) and amidine (δ ~8.5 ppm for NH₂) groups. Use DMSO-d₆ as a solvent .

- FT-IR : Look for N-H stretches (~3350 cm⁻¹) and C≡N vibrations (~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ peak at m/z 211.5 (theoretical MW = 210.58) .

Validation Tip : Cross-reference with X-ray crystallography data if crystalline derivatives are synthesized .

Advanced: How to optimize reaction yields in heterocyclic synthesis?

Q. Methodological Answer :

- Catalyst screening : Test Pd/C or Cu(I) catalysts for coupling reactions.

- Solvent optimization : Use THF or DMF for polar intermediates; anhydrous conditions improve yields by 15–20% .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amidine minimizes side products .

Case Study : Substituting benzamidine hydrochloride in quinazoline synthesis achieved 55–65% yields under optimized conditions (room temperature, 72 hours) .

Advanced: How to resolve crystallographic/spectroscopic data discrepancies?

Q. Methodological Answer :

- Multi-technique validation : Combine XRD, NMR, and HPLC to cross-verify purity and structure .

- pH adjustment : Crystallize derivatives at pH 6–7 to avoid protonation artifacts .

- Dynamic light scattering (DLS) : Check for aggregation in solution-phase studies .

Example : Conflicting solubility reports in ethanol (10 mg/mL vs. 25 mg/mL) may arise from hydrate vs. anhydrous forms. Characterize hydration state via TGA .

Advanced: What factors affect stability under varying conditions?

Q. Methodological Answer :

- pH : Stable at pH 5–7; degrades rapidly in alkaline conditions (pH >8) due to amidine hydrolysis .

- Temperature : Store at ≤-20°C for long-term stability. Decomposes above 40°C (TGA data) .

- Light sensitivity : Protect from UV light to prevent radical formation .

Q. Experimental Design :

Prepare solutions at pH 5, 7, and 2.

Incubate at 25°C and 40°C.

Monitor degradation via HPLC at 0, 24, and 72 hours .

Methodological: How to design enzyme inhibition assays?

Q. Methodological Answer :

- Kinetic assays : Use a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) for serine proteases.

- IC₅₀ determination :

Data Analysis : Fit dose-response curves using GraphPad Prism. Report Ki values if competitive inhibition is observed.

Data Contradiction: Addressing conflicting solubility reports

Q. Methodological Answer :

- Hydration state : Anhydrous vs. monohydrate forms (e.g., CAS 1670-14-0 vs. 206752-36-5) exhibit different solubilities. Confirm via Karl Fischer titration .

- Empirical testing :

- Saturate solvent with compound.

- Filter and quantify supernatant via UV-Vis (λ = 260 nm).

- Compare with literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.